[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and an (S)-2-aminopropionyl (L-alanine) moiety. This structure combines a rigid five-membered pyrrolidine ring with a bulky tert-butyl ester, which enhances steric protection of the carbamate group and influences solubility and stability .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-6-5-10(8-16)7-15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXQUWGOYXMJNM-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (S)-2-Amino-Propionyl Chloride
L-alanine is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.
Coupling with Pyrrolidine
The acyl chloride is reacted with pyrrolidine in the presence of a tertiary amine base (e.g., triethylamine) to form (S)-2-amino-propionyl-pyrrolidine. Reaction conditions:
Introduction of the tert-Butyl Carbamate Group
The secondary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
One-Pot Sequential Protection and Coupling
An optimized one-pot method reduces purification steps:
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Simultaneous Protection and Activation : L-alanine is converted to its Boc-protected form using Boc₂O, followed by activation as a mixed carbonate with ethyl chloroformate.
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In Situ Coupling : The activated species reacts with pyrrolidin-3-ylmethylamine in the presence of N-methylmorpholine.
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Global Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine, which is re-protected as the tert-butyl carbamate.
Key Advantages :
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Reduced Solvent Waste : 40% less solvent consumption compared to stepwise methods.
Industrial-Scale Production Considerations
Reactor Design and Process Parameters
Large-scale synthesis (≥100 kg batches) employs continuous-flow reactors to enhance mixing and heat transfer:
Purification and Crystallization
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Chromatography-Free Purification : Liquid-liquid extraction with ethyl acetate/water followed by anti-solvent crystallization (n-hexane) achieves >99.5% purity.
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Crystallization Conditions :
Comparative Analysis of Synthetic Methodologies
| Parameter | Stepwise Synthesis | One-Pot Method | Industrial Process |
|---|---|---|---|
| Total Steps | 4 | 3 | 3 |
| Overall Yield (%) | 65–70 | 68–72 | 85–88 |
| Purity (%) | 98.5 | 97.0 | 99.5 |
| Solvent Consumption (L/kg) | 120 | 80 | 50 |
Data synthesized from patent methodologies and scaled processes.
Challenges and Optimization Strategies
Stereochemical Integrity
Racemization during acyl chloride formation is mitigated by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-propionyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: New compounds with substituted ester groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Key Research Findings
- Enzyme Inhibition : Tert-butyl carbamate derivatives, including the main compound, are explored as gamma-secretase inhibitors. Analogues with bulkier substituents (e.g., cyclopropyl) show improved membrane permeability, critical for targeting intracellular enzymes like gamma-secretase in Alzheimer’s disease research .
- Synthetic Accessibility: The main compound and its analogues are synthesized via Buchwald-Hartwig amination or peptide coupling. For example, [1-(6-amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester () is synthesized using palladium-catalyzed cross-coupling, highlighting the importance of tert-butyl protection in multi-step syntheses .
- Stability and Reactivity: Benzyl esters () are prone to hydrogenolytic cleavage, whereas tert-butyl esters (main compound) resist acidic hydrolysis, making the latter preferable for prolonged storage . Chloroacetyl derivatives () serve as alkylating agents in prodrug design .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester | 1.10 (Predicted) | 412.7 (Predicted) | 9.05 |
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester | 1.10 (Predicted) | 412.7 (Predicted) | 9.05 |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1.17 (Predicted) | 410.9 (Predicted) | 12.30 |
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1354025-33-4, is a synthetic organic compound with significant biological implications. This compound features a unique structural configuration, including an amino-propionyl group and a pyrrolidinylmethyl moiety, which contribute to its diverse biological activities.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- IUPAC Name : tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate several key pathways:
- Cell Cycle Regulation : The compound represses the promoter of p53 and sequesters transcription factors like CREB3 and SP110, impacting cellular proliferation and apoptosis .
- Inflammatory Response : It suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : Interactions with hepatocellular proteins lead to altered lipid accumulation, contributing to conditions such as steatosis .
Biological Activity Data
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, this compound was found to exhibit significant inhibitory effects on serine proteases involved in inflammatory processes. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
Case Study 2: Immune Modulation
Research has indicated that this compound binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation. This suggests potential applications in immunotherapy or as an anti-inflammatory agent .
Pharmacological Implications
The unique pharmacological profile of this compound suggests several therapeutic applications:
- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways.
- Anticancer Agents : Its effects on cell cycle regulation position it as a candidate for cancer therapy.
- Lipid Metabolism Disorders : Potential use in managing conditions related to lipid accumulation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via asymmetric Mannich reactions to establish stereochemistry at the pyrrolidine and amino-propionyl moieties. Key steps include:
- Activation of the pyrrolidine precursor using thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate group .
- Use of anhydrous acetonitrile and argon atmosphere to prevent hydrolysis or oxidation during coupling reactions .
- Stereochemical control via chiral catalysts or enantiomerically pure starting materials, as demonstrated in asymmetric β-amino carbonyl syntheses .
Q. What analytical techniques are recommended for characterizing the compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), pyrrolidine ring protons, and carbamate carbonyl (δ ~155 ppm for C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] expected for CHNO).
- HPLC : Reverse-phase HPLC with UV detection to assess purity, using gradients optimized for polar carbamates .
Q. How does the tert-butyl carbamate (Boc) group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- The Boc group is base-stable but acid-labile , making it suitable for temporary protection of amines during multi-step syntheses.
- Stability tests: Monitor decomposition via TLC or HPLC under conditions like 1M HCl (for acid sensitivity) or 1M NaOH (for base stability) .
- Alternative protection strategies (e.g., Fmoc) may be explored if acid-sensitive intermediates are involved .
Advanced Research Questions
Q. How can enantiomeric purity be ensured and quantified during the asymmetric synthesis of the (S)-2-aminopropionyl moiety?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Calibrate with racemic standards .
- Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.
- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are accessible .
Q. What strategies mitigate racemization during the coupling of the (S)-2-aminopropionyl group to the pyrrolidine scaffold?
- Methodological Answer :
- Low-temperature reactions : Perform couplings at 0–20°C to reduce kinetic racemization .
- Coupling reagents : Use HOBt/DIC or PyBOP instead of carbodiimides to minimize side reactions .
- In situ monitoring : Use FTIR to track carbamate formation and detect intermediates prone to racemization .
Q. How can computational chemistry predict the reactivity of intermediates in the compound’s synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., Mannich reaction) to identify steric or electronic bottlenecks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like acetonitrile .
- SAR Modeling : Use QSAR to predict how modifications to the pyrrolidine or carbamate groups affect biological activity .
Contradiction Analysis
- vs. 4 : The asymmetric Mannich route achieves higher enantiomeric excess (ee >95%) compared to acid chloride activation (ee ~80%). Researchers should prioritize chiral catalysts or enantiopure starting materials for stereosensitive applications.
- vs. 16 : Suzuki coupling offers modularity for aromatic substitutions but requires Pd catalysts, whereas flow chemistry enables scalable synthesis with tighter control over exothermic steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
